n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18107408
InChI: InChI=1S/C11H15F2NO/c1-15-6-2-5-14-8-9-7-10(12)3-4-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3
SMILES:
Molecular Formula: C11H15F2NO
Molecular Weight: 215.24 g/mol

n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine

CAS No.:

Cat. No.: VC18107408

Molecular Formula: C11H15F2NO

Molecular Weight: 215.24 g/mol

* For research use only. Not for human or veterinary use.

n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine -

Specification

Molecular Formula C11H15F2NO
Molecular Weight 215.24 g/mol
IUPAC Name N-[(2,5-difluorophenyl)methyl]-3-methoxypropan-1-amine
Standard InChI InChI=1S/C11H15F2NO/c1-15-6-2-5-14-8-9-7-10(12)3-4-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3
Standard InChI Key AJWWKIRIHVINJO-UHFFFAOYSA-N
Canonical SMILES COCCCNCC1=C(C=CC(=C1)F)F

Introduction

Chemical Formula:

  • Molecular Formula: C12_{12}H15_{15}F2_{2}NO

  • Molecular Weight: Approximately 243 g/mol

Synthesis

The synthesis of N-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine could involve a reaction between 3-methoxypropan-1-amine and 2,5-difluorobenzyl chloride or bromide in the presence of a base to facilitate the nucleophilic substitution reaction.

Synthesis Steps:

  • Starting Materials: 3-Methoxypropan-1-amine and 2,5-difluorobenzyl halide.

  • Reaction Conditions: Typically involves refluxing in a solvent like ethanol or dichloromethane with a base such as triethylamine.

  • Purification: The product could be purified using column chromatography or crystallization.

Potential Applications

Given its structure, N-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine might have applications in pharmaceuticals or as an intermediate in organic synthesis. Fluorinated compounds often exhibit unique biological activities and improved pharmacokinetic properties.

Biological Activity:

  • Pharmacological Effects: Could potentially interact with biological targets due to its aromatic and fluorinated components.

  • Toxicity: Needs to be evaluated through cytotoxicity assays to determine its safety profile.

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